molecular formula C16H17N5O3 B10981162 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide

Cat. No.: B10981162
M. Wt: 327.34 g/mol
InChI Key: RIMIQDCWSQPQMF-UHFFFAOYSA-N
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Description

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its complex structure, which includes a quinazolinone core, a pyrazole ring, and a butanamide side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, followed by cyclization.

    Coupling of the Quinazolinone and Pyrazole Units: The quinazolinone and pyrazole units are coupled using a suitable linker, such as a butanoyl chloride, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinazolinone core can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide has shown potential as an enzyme inhibitor. It can be used to study enzyme kinetics and the role of specific enzymes in metabolic pathways.

Medicine

Medically, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. The pyrazole ring may enhance binding affinity and specificity, while the butanamide side chain can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide: Lacks the pyrazole ring, which may reduce its binding affinity.

    N-(1-methyl-1H-pyrazol-3-yl)butanamide: Lacks the quinazolinone core, which is crucial for enzyme inhibition.

    4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-phenylbutanamide: Contains a phenyl group instead of the pyrazole ring, which may alter its biological activity.

Uniqueness

The unique combination of the quinazolinone core, pyrazole ring, and butanamide side chain in 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1-methylpyrazol-3-yl)butanamide

InChI

InChI=1S/C16H17N5O3/c1-20-10-8-13(19-20)18-14(22)7-4-9-21-15(23)11-5-2-3-6-12(11)17-16(21)24/h2-3,5-6,8,10H,4,7,9H2,1H3,(H,17,24)(H,18,19,22)

InChI Key

RIMIQDCWSQPQMF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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